molecular formula C8H16N2O2 B7985432 2-[(3R)-3-(dimethylamino)pyrrolidin-1-ium-1-yl]acetate

2-[(3R)-3-(dimethylamino)pyrrolidin-1-ium-1-yl]acetate

Cat. No.: B7985432
M. Wt: 172.22 g/mol
InChI Key: HWZGMQHONNQZJK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified by the Chemical Abstracts Service (CAS) number 2-[(3R)-3-(dimethylamino)pyrrolidin-1-ium-1-yl]acetate is a chemical entity with unique properties and applications. This compound has garnered interest in various scientific fields due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3R)-3-(dimethylamino)pyrrolidin-1-ium-1-yl]acetate involves specific reaction conditions and reagents. The preparation methods typically include multi-step organic synthesis, where the starting materials undergo a series of chemical transformations to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The industrial production methods also incorporate purification steps, such as crystallization and chromatography, to isolate the compound from impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(3R)-3-(dimethylamino)pyrrolidin-1-ium-1-yl]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformation.

Common Reagents and Conditions

    Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize this compound.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution Reactions: Nucleophilic or electrophilic reagents are used to substitute functional groups on the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-[(3R)-3-(dimethylamino)pyrrolidin-1-ium-1-yl]acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3R)-3-(dimethylamino)pyrrolidin-1-ium-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects.

Properties

IUPAC Name

2-[(3R)-3-(dimethylamino)pyrrolidin-1-ium-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9(2)7-3-4-10(5-7)6-8(11)12/h7H,3-6H2,1-2H3,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZGMQHONNQZJK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC[NH+](C1)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CC[NH+](C1)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.